Jacarandic acid

Description

Properties

IUPAC Name |

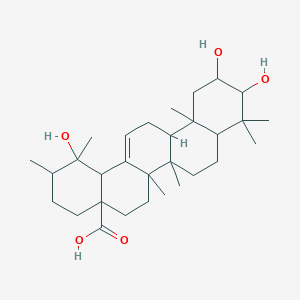

1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVUXGFZHDKYLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biosynthetic Considerations

Natural Sources and Distribution of Jacarandic Acid within Plant Genera (e.g., Jacaranda species)

This compound has been identified in several plant species, with a notable concentration of findings within the Jacaranda genus. The Jacaranda genus itself is native to Central and South America and is widely cultivated as an ornamental tree in tropical and subtropical regions globally researchgate.netresearchgate.net.

The compound has been isolated from the bark, seed oil, and other parts of various Jacaranda species. Specifically, it has been reported in:

Jacaranda caucana Pittier : this compound was identified as a constituent of this species researchgate.netnih.govresearchgate.net.

Jacaranda acutifolia : The seed oil of this species has been a source from which this compound has been isolated indianmedicinalplants.info.

Jacaranda mimosifolia : This species is also noted as a source from which this compound can be extracted researchgate.netebi.ac.uk.

Jacaranda caroba : this compound has been identified among the constituents of this Jacaranda species researchgate.net.

Beyond the Jacaranda genus, this compound has also been reported in:

Sanguisorba tenuifolia var. alba nih.gov.

Rubus ellipticus var. obcordatus nih.gov.

Hoslundia opposita up.ac.zaup.ac.za.

The distribution of this compound is thus linked to these specific plant genera, with the Jacaranda species serving as a primary botanical source.

Table 2.1: Natural Sources of this compound

| Plant Species | Plant Part(s) Mentioned | Notes |

| Jacaranda caucana Pittier | Not specified | Isolated as a constituent researchgate.netnih.govresearchgate.net. |

| Jacaranda acutifolia | Seed oil | Isolated from seed oil indianmedicinalplants.info. |

| Jacaranda mimosifolia | Bark | Extracted from bark researchgate.netebi.ac.uk. |

| Jacaranda caroba | Not specified | Identified among constituents researchgate.net. |

| Sanguisorba tenuifolia var. alba | Not specified | Reported occurrence nih.gov. |

| Rubus ellipticus var. obcordatus | Not specified | Reported occurrence nih.gov. |

| Hoslundia opposita | Not specified | Isolated from this species up.ac.zaup.ac.za. |

Isolation and Advanced Purification Methodologies for this compound

The isolation and purification of this compound typically involve standard phytochemical extraction techniques followed by chromatographic separation methods. Research has detailed its isolation from complex plant matrices, often as part of broader investigations into the chemical constituents of medicinal plants.

For instance, in studies involving Jacaranda caucana, an aqueous ethanol (B145695) extract was subjected to fractionation. This process, guided by biological activity monitoring, led to the isolation of this compound along with other compounds such as beta-sitosterol, betulinic acid, ursolic acid, and various hydroxyursolic acids nih.govresearchgate.net. The structure elucidation of this compound was described in these studies nih.gov.

Similarly, investigations into Hoslundia opposita have involved extraction and isolation procedures that yielded this compound, often referred to as euscaphic acid in this context up.ac.zaup.ac.za. While the specific "advanced" techniques are not exhaustively detailed in the provided abstracts, general methodologies employed in such phytochemical analyses include:

Solvent Extraction: Utilizing various solvents (e.g., hexane, chloroform, methanol (B129727), ethanol, ethyl acetate) to extract compounds from dried plant material researchgate.netindianmedicinalplants.infoup.ac.zajapsonline.com.

Chromatographic Techniques: Employing methods such as column chromatography, flash chromatography, paper chromatography, and High-Performance Liquid Chromatography (HPLC) for separating and purifying individual compounds from crude extracts or fractions up.ac.zaup.ac.zajapsonline.com. Techniques like Sephadex LH-20 chromatography have also been utilized for further purification researchgate.net.

Spectroscopic Analysis: Using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Vis spectroscopy for structure elucidation and confirmation of the isolated compounds nih.govresearchgate.netjapsonline.com.

The isolation process is often iterative, involving multiple separation steps to achieve a high degree of purity required for structural determination and biological evaluation.

Putative Biosynthetic Pathways and Precursors of this compound

This compound is chemically described as a triterpene acid and also as an octadecatrienoic acid, specifically (8Z,10E,12Z)-octadecatrienoic acid ebi.ac.uk. This dual classification provides clues to its potential biosynthetic origins.

Triterpenoid (B12794562) Biosynthesis: As a triterpene acid, this compound is presumed to originate from the isoprenoid pathway, a fundamental metabolic route in plants. This pathway synthesizes isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP) frontiersin.orgmdpi.com. These C5 units are the building blocks for a vast array of plant natural products, including steroids, carotenoids, and triterpenoids frontiersin.orgmdpi.com. The biosynthesis of IPP and DMAPP occurs via two main pathways: the mevalonic acid (MVA) pathway, primarily in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in plastids frontiersin.orgmdpi.com. These precursors are sequentially condensed to form farnesyl pyrophosphate (FPP), which is then converted to squalene, the direct precursor to all triterpenes, including triterpene acids frontiersin.org. While the specific enzymes and intermediates leading to this compound within this pathway are not detailed in the provided literature, its triterpenoid nature firmly places its origin within this complex metabolic network.

Fatty Acid Biosynthesis: The identification of this compound as an octadecatrienoic acid, a type of conjugated linolenic acid (CLnA), suggests a biosynthesis pathway rooted in lipid metabolism. CLnAs are typically synthesized from linoleic acid (an 18-carbon fatty acid with two double bonds) through specific desaturase and conjugase enzymes researchgate.net. Linolenic acid (an 18-carbon fatty acid with three double bonds) is also a precursor in related pathways mdpi.comnih.gov. These fatty acids are synthesized from precursors like acetyl-CoA and malonyl-CoA through elongation and desaturation processes frontiersin.org. The presence of conjugated double bonds in CLnAs like this compound implies specific enzymatic rearrangements or direct synthesis mechanisms from polyunsaturated fatty acid precursors. For example, linolenic acid is a precursor for jasmonic acid biosynthesis, involving lipid oxygenase and other enzymes mdpi.comnih.gov. Given this compound's classification as a CLnA, it is likely synthesized via a similar lipid-derived pathway, potentially involving enzymatic conjugation of double bonds in an 18-carbon fatty acid chain.

Structural Characterization and Elucidation of Jacarandic Acid

Advanced Spectroscopic Analysis for Definitive Structural Assignment

X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, providing unambiguous evidence of its absolute configuration. wikipedia.org This technique involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org The way the X-rays are scattered reveals the precise arrangement of atoms in the crystal lattice, including their spatial orientation and bonding distances.

For Jacarandic acid, obtaining a suitable single crystal would be the critical first step. If successful, the analysis would yield a detailed atomic map, confirming the connectivity of the atoms and, crucially, establishing the absolute stereochemistry of all chiral centers within the molecule. This method is considered the gold standard for structural elucidation, providing irrefutable proof of the compound's architecture. However, a search of the scientific literature did not yield any published reports of a single-crystal X-ray diffraction study performed on this compound.

Stereochemical Assignment Methodologies for this compound

In the absence of X-ray crystallographic data, a combination of spectroscopic and computational methods is typically employed to deduce the stereochemistry of a chiral molecule like this compound.

J-based Analysis in Stereochemical Determination

J-based analysis, or the analysis of scalar coupling constants (J-values) in Nuclear Magnetic Resonance (NMR) spectroscopy, is a powerful tool for determining the relative stereochemistry of adjacent stereocenters. The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these ³J(H,H) values, chemists can infer the spatial relationship (e.g., syn or anti) of protons on a carbon chain or ring system.

For this compound, this would involve:

Acquiring a high-resolution one-dimensional ¹H NMR spectrum.

Measuring the coupling constants between relevant protons.

Comparing these experimental values to those predicted for different possible stereoisomers.

This analysis would provide critical information about the relative configuration of the stereocenters within the molecule.

Nuclear Overhauser Effect (NOE) Studies

The Nuclear Overhauser Effect (NOE) is an NMR phenomenon that allows for the determination of spatial proximity between atoms within a molecule. wikipedia.org When one proton is irradiated, an enhancement in the signal of a nearby proton can be observed if they are close in space (typically within 5 Å), regardless of whether they are connected through chemical bonds. Two-dimensional NOE spectroscopy (NOESY) is particularly useful, as it generates a map of all such spatial correlations simultaneously. wikipedia.org

In the context of this compound, a NOESY experiment would reveal which protons are on the same face of a ring or which substituents are oriented in proximity to one another. These correlations provide crucial constraints for building a three-dimensional model of the molecule and assigning its relative stereochemistry. wikipedia.org For instance, a strong NOE between two protons would strongly suggest they are on the same side of the molecular structure.

Table 1: Hypothetical NOE Correlations for a Postulated this compound Isomer

| Irradiated Proton | Observed NOE Correlation | Implied Spatial Proximity |

|---|---|---|

| H-2 | H-4 | Protons at C-2 and C-4 are on the same face of the molecule. |

| H-5 | H-7a | The substituent at C-5 is oriented towards proton 7a. |

| H-1' | H-3 | The side chain at C-2 is oriented towards the proton at C-3. |

This table is illustrative and not based on experimental data for this compound.

Chiroptical Methods (e.g., Circular Dichroism) in Stereochemistry

Chiroptical methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. nih.gov Circular Dichroism (CD) spectroscopy is a primary technique in this category, where the difference in absorption of left and right circularly polarized light is plotted as a function of wavelength. nih.govyoutube.com The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure and absolute configuration.

For this compound, an experimental CD spectrum would be recorded and compared with theoretical spectra generated for all possible stereoisomers using computational methods like time-dependent density functional theory (TD-DFT). A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration of the molecule. This technique is particularly valuable when X-ray crystallography is not feasible. nih.gov

Universal Database Comparisons for Relative Configuration

In recent years, the concept of using universal NMR databases has emerged as a valuable tool for stereochemical assignment. This approach involves comparing the experimental ¹H and ¹³C NMR chemical shifts of a natural product with a database of chemical shifts for known, structurally related compounds or synthetically prepared model compounds. A close correlation between the experimental data for this compound and the data for a specific stereoisomer in the database would provide strong evidence for its relative configuration. This method leverages the vast amount of existing NMR data to aid in the structural elucidation of new compounds.

Synthetic and Derivatization Approaches for Jacarandic Acid

Total Synthesis Strategies Towards Jacarandic Acid

The total synthesis of conjugated polyunsaturated fatty acids like this compound is a complex undertaking that requires precise control over the geometry of multiple double bonds. While specific total synthesis routes for the this compound isomer are not extensively detailed in readily available literature, strategies for closely related conjugated octadecatrienoic acids provide a clear blueprint for how such a synthesis can be achieved. These syntheses are characterized by their stereoselectivity, ensuring the correct cis (Z) and trans (E) configuration of the double bonds.

A representative stereoselective synthesis for a conjugated trienoic acid involves a multi-step approach utilizing key organic reactions. nih.govresearchgate.net A common strategy can be outlined as follows:

Palladium-Catalyzed Cross-Coupling: The synthesis often begins by constructing a key intermediate. For instance, a palladium-catalyzed cross-coupling reaction can be used to link smaller building blocks, such as 1-heptyne (B1330384) with (E)-1,2-dichloro-ethene, to form a larger carbon skeleton containing one of the required double bonds with the correct stereochemistry. nih.gov

Wittig Reaction: To extend the carbon chain and introduce another double bond with specific geometry, the stereoselective Wittig reaction is frequently employed. An aldehyde intermediate, such as (E)-dodec-4-en-6-ynal, can be reacted with a custom-synthesized phosphonium (B103445) ylide to create a dienyne structure. nih.gov The choice of reagents and reaction conditions in the Wittig step is critical for controlling the Z-geometry of the newly formed double bond. researchgate.net

Stereocontrolled Reduction: The final double bond is often formed from a triple bond (alkyne) precursor. A stereocontrolled reduction, for example, using Lindlar's catalyst, can convert the alkyne into a cis-double bond, completing the conjugated triene system. nih.gov

Final Functional Group Manipulation: The synthesis is completed by converting a terminal functional group, often a protected alcohol, into the final carboxylic acid moiety. This can be achieved through oxidation or by converting the terminal group to a bromide, followed by formation of an organolithium reagent and subsequent carbonation with carbon dioxide (CO₂). nih.gov

Semi-synthetic Modification and Analog Generation

Semi-synthetic modification of natural products is a powerful tool for generating novel analogs to probe structure-activity relationships, improve bioavailability, or enhance stability. For this compound, potential sites for modification include the carboxylic acid group and the conjugated triene system. While the literature on the extensive chemical synthesis of this compound analogs is limited, the principles of fatty acid modification and observed metabolic conversions provide insight into this area.

One of the most significant modifications of this compound is its biological conversion to conjugated linoleic acid (CLA). nih.govcambridge.org Studies have shown that when this compound is consumed, it can be partially metabolized in vivo to cis-9, trans-11 CLA. nih.gov This bioconversion is a critical aspect of its biological activity, as CLA isomers are themselves bioactive compounds with a range of studied health effects. cambridge.org This metabolic modification highlights a pathway through which the structure and function of this compound are altered within a biological system.

The generation of synthetic analogs could involve several approaches:

Esterification and Amidation: The carboxyl group can be converted into various esters or amides to alter polarity and pharmacokinetic properties.

Double Bond Modification: The conjugated double bonds could be selectively hydrogenated, epoxidized, or subjected to cycloaddition reactions to create analogs with different shapes and electronic properties. The synthesis of such analogs would be essential for understanding which structural features of the this compound molecule are critical for its biological effects. mdpi.com

Chemical Derivatization for Enhanced Analytical Detection and Characterization

The analysis of fatty acids like this compound by chromatographic methods often requires chemical derivatization. researchgate.net This process modifies the molecule to improve its analytical properties, such as increasing its volatility for gas chromatography (GC) or introducing a chromophore for ultraviolet (UV) or fluorescence detection in high-performance liquid chromatography (HPLC). sigmaaldrich.comnih.gov

Derivatization for Gas Chromatography (GC) Analysis

For GC analysis, the high polarity and low volatility of free fatty acids necessitate their conversion into non-polar, more volatile derivatives. sigmaaldrich.com The most common approach is the formation of fatty acid methyl esters (FAMEs). researchgate.netaocs.org

Base-Catalyzed Transesterification: This is a mild and widely used method. A lipid sample is treated with a reagent like 0.5 M sodium methoxide (B1231860) in methanol (B129727) at a moderate temperature (e.g., 50°C) to rapidly convert the fatty acid to its methyl ester. aocs.org

Acid-Catalyzed Esterification/Transesterification: Reagents such as boron trifluoride (BF₃) in methanol are effective for esterifying free fatty acids and transesterifying acylglycerols. researchgate.net However, acid-catalyzed methods must be used with caution for conjugated fatty acids, as the acidic conditions can potentially cause isomerization of the double bonds, altering the original profile of the sample. researchgate.netaocs.org

Other derivatization methods for GC include the formation of tert-butyldimethylsilyl (tBDMSi) esters, which offer high thermal and hydrolytic stability. gerli.com

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

Unlike GC, HPLC does not require volatile derivatives. However, since fatty acids lack strong native chromophores or fluorophores, derivatization is employed to attach a "tag" that can be easily detected by UV or fluorescence detectors, thereby significantly increasing sensitivity. researchgate.netresearchgate.net This is particularly useful for quantifying trace amounts of this compound in complex biological matrices. The carboxylic acid group is the primary target for derivatization. nih.gov

Below is a table summarizing common derivatization approaches for HPLC analysis of carboxylic acids.

| Derivatization Reagent | Target Functional Group | Detection Method | Advantages/Notes |

| 4-Nitrobenzyl bromide (4-NBB) | Carboxylic Acid | UV | Introduces a strong UV-absorbing chromophore, enabling sensitive detection. nih.gov |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Carboxylic Acid (via conversion to an amine) | Fluorescence | Primarily used for amines, but can be applied to acids after conversion. Highly sensitive. creative-proteomics.com |

| 4-Bromo-N-methylbenzylamine (4-BNMA) | Carboxylic Acid | Mass Spectrometry (MS) | Facilitates positive electrospray ionization and provides a distinct isotopic pattern for clear identification in LC-MS/MS. nih.gov |

| o-Phthalaldehyde (OPA) | Carboxylic Acid (via conversion to an amine) | Fluorescence | Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. creative-proteomics.com |

These derivatization strategies are essential tools for the accurate quantification and structural elucidation of this compound in various research contexts. researchgate.net

Advanced Analytical Methodologies for Jacarandic Acid

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organic acids and related compounds, including Jacarandic acid. Research has indicated its presence as a minor impurity (0.3 mol%) in Jacaranda seed oils, where it was analyzed using reversed-phase HPLC coupled with refractometric and spectrophotometric detection rcsi.scienceresearchgate.netresearchgate.net. This application demonstrates the suitability of HPLC for separating and detecting this compound within lipid matrices.

Method development for this compound would typically involve optimizing parameters such as the stationary phase (e.g., C18 columns), mobile phase composition (often a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) with aqueous buffers, potentially adjusted for pH), flow rate, and column temperature juniperpublishers.comscholarsresearchlibrary.compensoft.netijpsonline.comjchr.orgnih.govjocpr.comlcms.czshimadzu.com. Detection wavelengths commonly used for organic acids in HPLC are in the UV-Vis range, typically between 200 nm and 280 nm, due to the presence of the carboxyl group pensoft.netijpsonline.comnih.govshimadzu.com.

Validation of an HPLC method for this compound would follow established guidelines (e.g., ICH Q2(R1)) and typically include parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness juniperpublishers.comscholarsresearchlibrary.compensoft.netijpsonline.comjchr.org. For instance, a validated method for a related compound, azelaic acid, demonstrated linearity over a concentration range of 5-400 µg/mL with a correlation coefficient (r²) of 0.998, acceptable precision (%RSD ≤2), and accuracy (>96%) ijpsonline.com. While specific validation data for this compound is limited in the reviewed literature, these general principles would apply. Comprehensive two-dimensional liquid chromatography (2D-LC) has also been employed for analyzing complex seed oils containing compounds like this compound, offering enhanced separation capabilities chromatographytoday.com.

Table 1: Typical HPLC Parameters for Organic Acid Analysis

| Parameter | Typical Value/Range | Notes |

| Stationary Phase | C18 reversed-phase column (e.g., 150-250 mm x 4.6 mm i.d., 5 µm particle size) | Common for separating non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile/Methanol + Aqueous Buffer (e.g., Phosphate (B84403), Formate) | Gradient or isocratic elution; pH adjustment is crucial for acids. |

| Flow Rate | 0.5 - 1.2 mL/min | Standard flow rates for analytical HPLC. |

| Column Temperature | 25 - 40 °C | Helps in consistent separation and peak shape. |

| Detection Wavelength | 200 - 280 nm (UV-Vis) | Absorption maximum for carboxyl groups and conjugated systems. |

| Linearity | Typically R² > 0.995 over a defined concentration range | Ensures proportional response to concentration. |

| Precision (%RSD) | ≤ 2% | Measures method reproducibility. |

| Accuracy (% Recovery) | 95 - 105% | Measures how close the measured value is to the true value. |

| LOD/LOQ | Varies based on analyte and detector sensitivity | Crucial for trace analysis. |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation power of liquid chromatography with the identification and quantification capabilities of mass spectrometry. For this compound, LC-MS and LC-MS/MS are valuable for its identification and characterization, especially in complex biological or natural product matrices. Predicted LC-MS/MS spectra for this compound are available, indicating its amenability to this technique hmdb.ca.

LC-MS/MS offers high sensitivity and specificity, allowing for the detection of compounds even at trace levels and providing structural information through fragmentation patterns. This is particularly useful for compounds that may lack strong UV chromophores or when analyzing samples with interfering substances nih.govsciex.comfda.goveag.com. The analysis of Jacaranda mimosifolia seed oil has employed advanced LC-MS configurations, such as LC1MS2 x LC1MS2 (LC2MS4), to identify and quantify various components, including fatty acids like Jacaric acid chromatographytoday.com.

The general principles of LC-MS/MS involve separating analytes using LC, followed by ionization (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) and detection by a mass analyzer (e.g., quadrupole, time-of-flight - TOF, orbitrap) eag.com. Tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), enhancing selectivity and sensitivity by monitoring specific precursor-to-product ion transitions fda.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for analyzing volatile and semi-volatile compounds. While this compound is a carboxylic acid and may not be sufficiently volatile for direct GC-MS analysis, it can be analyzed after derivatization. Derivatization converts the polar carboxyl group into a more volatile and thermally stable derivative, such as a methyl ester or silyl (B83357) ester, thereby improving chromatographic separation and MS detection shimadzu.comjfda-online.comnih.govsigmaaldrich.com.

GC-MS has been utilized to identify various compounds, including fatty acids, in plant extracts, such as Jacaranda mimosifolia leaves nih.govresearchgate.netplos.org. Although this compound was not explicitly listed among the identified compounds in those specific leaf extract studies, the technique is well-established for fatty acid profiling. For example, bile acids, which also contain carboxyl and hydroxyl groups, require derivatization (e.g., methylation and trimethylsilylation) for GC-MS analysis shimadzu.com. The derivatization process can enhance detector response and provide characteristic mass spectral fragmentation patterns for identification jfda-online.comsigmaaldrich.com.

Capillary Electrophoresis and Other Separation Techniques

Capillary Electrophoresis (CE) is an alternative separation technique that separates analytes based on their charge-to-size ratio in an electric field. While CE is effective for analyzing charged species, direct applications of CE for this compound were not prominently found in the reviewed literature. However, CE in conjunction with mass spectrometry (CE-MS) is a recognized method for analyzing various compounds, including amino acids jocpr.com.

Other separation techniques relevant to the broader context of analytical chemistry include filtration, distillation, and various forms of chromatography, such as Thin-Layer Chromatography (TLC) savemyexams.comsparkl.melabster.comlongdom.org. These techniques, while fundamental, are often superseded by HPLC and LC-MS for the precise quantification and identification of specific compounds like this compound in complex mixtures.

Spectrophotometric and Electrochemical Detection Methods

Spectrophotometric detection, particularly UV-Vis spectroscopy, is frequently coupled with HPLC for the analysis of compounds that possess chromophores. Organic acids, including this compound, typically exhibit absorption in the UV region due to their carboxyl groups, allowing for detection at wavelengths around 200-280 nm pensoft.netijpsonline.comnih.govshimadzu.com. As mentioned, spectrophotometric detection was used in conjunction with HPLC for identifying this compound in seed oils rcsi.scienceresearchgate.net. Spectrophotometry can also be used independently to determine the concentration of substances in solution based on their light absorbance measurlabs.comresearchgate.net.

Electrochemical detection methods, which measure changes in electrical properties, can also be employed for the analysis of electroactive compounds. However, specific applications of electrochemical detection for this compound were not detailed in the provided search results.

Enzyme Interactions and Molecular Mechanisms of Action Preclinical in Vitro

Enzyme Inhibition and Modulation Studies

Preclinical research has explored the interaction of jacarandic acid with various enzymes, primarily through computational methods, suggesting its potential as a modulator of specific biological pathways. These studies provide a foundation for understanding its molecular mechanisms of action.

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key mediators in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. nih.gov While compounds isolated from the genus Jacaranda have been investigated for their anti-inflammatory properties, specific in vitro enzymatic assays detailing the direct inhibitory activity and IC50 values of this compound against COX-1 and COX-2 isoforms are not extensively documented in the current scientific literature. One study on the flowers of Jacaranda mimosifolia identified other flavonoid compounds, such as Chloroflavonin A, which demonstrated potent dual inhibitory effects on the COX-2 enzyme in molecular docking simulations. researchgate.net However, direct enzymatic inhibition data for this compound itself remains to be fully elucidated.

This compound has been identified in computational screening studies as a potential inhibitor of essential enzymes in pathogenic bacteria, suggesting a possible mechanism for antibacterial activity. These in-silico analyses have highlighted its interaction with key proteins in Mycobacterium leprae and Corynebacterium diphtheriae.

Mycobacterium leprae is the bacterium responsible for leprosy, a chronic infectious disease affecting the skin and peripheral nerves. mdpi.com Thiamine (Vitamin B1) is essential for bacterial survival, and its biosynthesis pathway is a target for antimicrobial agents. The enzyme ThiC plays a crucial role in this pathway. However, preclinical in vitro studies specifically investigating the inhibitory effect of this compound on the ThiC enzyme from Mycobacterium leprae are not available in the reviewed scientific literature.

Corynebacterium diphtheriae is the causative agent of diphtheria, a serious infection of the nose and throat. nih.gov The enzyme Fructose 1,6-bisphosphatase II (glpX) is a key enzyme in the gluconeogenesis pathway, which is vital for bacterial metabolism and survival. In an integrative in-silico study aimed at identifying therapeutic targets in C. diphtheriae, this compound was evaluated as a potential inhibitor of glpX. nih.gov The study used molecular docking to predict the binding affinity between this compound and the enzyme's active site. nih.gov The results identified this compound as a promising natural compound for the inhibition of this target. nih.gov

Table 1: In-Silico Docking Analysis of this compound against glpX

| Target Protein | Organism | Compound | MolDock Score | Interacting Residues (H-Bonds) |

| Fructose 1,6-bisphosphatase II (glpX) | Corynebacterium diphtheriae | This compound | -84.2201 | Asp13, Arg15, Thr121 |

Note: Data is derived from in-silico molecular docking studies and represents predicted binding affinity. Lower MolDock scores indicate potentially stronger binding. nih.gov

The NusB protein is a transcription factor that plays a role in the regulation of gene expression, including the transcription of ribosomal RNA operons, which is essential for bacterial growth. sdu.dkscispace.com In the same in-silico study that screened for inhibitors of C. diphtheriae targets, this compound was docked against the Transcription Antitermination Protein NusB. nih.gov The analysis predicted a favorable binding interaction, suggesting that this compound could potentially interfere with the function of this protein. nih.govsdu.dk The docking results showed a decent binding mode and good shape complementarity within the protein's binding cavity. nih.gov

Table 2: In-Silico Docking Analysis of this compound against NusB

| Target Protein | Organism | Compound | MolDock Score | Interacting Residues (H-Bonds) |

| Transcription Antitermination Protein NusB | Corynebacterium diphtheriae | This compound | -68.1913 | Asp36, Glu91, Arg98 |

Note: Data is derived from in-silico molecular docking studies and represents predicted binding affinity. Lower MolDock scores indicate potentially stronger binding. nih.gov

Inhibition of Bacterial Biosynthetic Pathways

Investigation of Cellular Targets and Signaling Pathways (In Vitro)

While in-silico studies have predicted potential enzymatic targets for this compound, comprehensive in vitro research to validate these findings and to elucidate its broader effects on cellular targets and signaling pathways is limited. Cellular signaling pathways, such as those involving mitogen-activated protein kinases (MAPK) or nuclear factor-κB (NF-κB), are complex networks that regulate cellular processes including inflammation and cell survival. mdpi.comnih.gov Currently, specific experimental studies detailing the modulation of these or other signaling cascades by this compound in cell-based assays are not prominently featured in the available scientific literature.

Structure Activity Relationship Sar Studies Preclinical in Vitro

Systematic Elucidation of Pharmacophoric Requirements for Biological Activities

Jacarandic acid is identified as a triterpenoid (B12794562), a class of compounds characterized by a complex polycyclic structure derived from isoprene (B109036) units nih.govlookchem.com. Specifically, it is closely related to euscaphic acid, another known triterpenoid up.ac.za.

However, some scientific literature associates "this compound" or "Jacaric acid" with an octadecatrienoic acid structure (e.g., 8Z,10E,12Z-octadecatrienoic acid) and reports its activity as a cyclooxygenase (COX) inhibitor researchgate.net and its effects on leukemia cell lines researchgate.net. These findings likely pertain to Jacaric acid , a fatty acid, rather than the triterpenoid this compound. Therefore, the specific pharmacophoric requirements for the biological activities of the triterpenoid this compound are not detailed in the provided search results.

Generally, the elucidation of pharmacophoric requirements for triterpenoids involves identifying key structural elements such as hydroxyl groups, carboxyl groups, double bonds, and the specific stereochemistry of the fused ring systems, which collectively contribute to molecular recognition and biological interaction nih.gov.

Comparative SAR Analysis with Related Triterpenoids

This compound belongs to the triterpenoid family, which includes many biologically active compounds such as oleanolic acid and ursolic acid, often found in medicinal plants researchgate.net. Studies on other triterpenoids have highlighted the importance of specific structural features for their activities. For instance, research on Ganoderma triterpenoids as aldose reductase inhibitors indicated that a hydroxyl substituent at the C-11 position and a carboxyl group in the side chain are essential for inhibitory activity nih.gov.

While this compound shares the fundamental triterpenoid skeleton with these related compounds, direct comparative SAR analysis detailing how structural modifications in this compound influence its biological activity relative to other triterpenoids is not presented in the available search findings. Such comparative studies would typically involve synthesizing analogs of this compound and evaluating their activities alongside structurally similar compounds to identify conserved or divergent structure-activity relationships.

Compound List:

this compound (Triterpenoid)

Jacaric acid (Octadecatrienoic acid)

Euscaphic acid

2α,19α-Dihydroxyursolic acid

Oleanolic acid

Maslinic acid

Ganoderma acids

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Studies have utilized this method to investigate the interaction of Jacarandic acid with various protein targets.

In a broad screening study for potential inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein, this compound (referred to as Tormentic acid, L23) was identified from a library of 92 phytochemicals. It was selected due to its significant binding affinity for the STAT3 protein, showing greater affinity than the reference inhibitor, S3I-201 worldscientific.com.

Another in silico investigation focused on identifying therapeutic targets in the human pathogen Corynebacterium diphtheriae. In this study, this compound was docked against Fructose 1,6-bisphosphatase II (glpX), a potential drug target. The simulations revealed a favorable binding mode and good shape complementarity within the most druggable protein cavity of the enzyme nih.gov. A similar docking analysis was performed for this compound with the protein target bioB in the same pathogen, where it was identified as a promising lead molecule nih.gov.

Further research has also explored the interaction of this compound (as Tormentic acid) with the tubulin-colchicine enzyme (PDB: 1SAO), indicating its potential to interact with cytoskeletal proteins researchgate.net.

| Protein Target | Organism/System | Key Findings | Reference |

|---|---|---|---|

| STAT3 | General (Phytochemical Screening) | Selected from 92 compounds for high binding affinity, greater than the reference inhibitor. | worldscientific.com |

| Fructose 1,6-bisphosphatase II (glpX) | Corynebacterium diphtheriae | Showed favorable binding mode and good shape complementarity in the protein's druggable cavity. | nih.gov |

| bioB | Corynebacterium diphtheriae | Identified as a promising lead molecule based on binding interactions. | nih.gov |

| Tubulin-colchicine enzyme (PDB: 1SAO) | General (Protein Interaction Study) | Docking simulations indicated potential interaction. | researchgate.net |

In Silico Screening and Virtual Library Design

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify molecules that are likely to bind to a drug target. This compound has been identified through such screening processes.

As part of an integrative in silico approach to find therapeutic targets for Corynebacterium diphtheriae, this compound was part of a virtual screening library composed of plant-derived natural compounds. This screening, followed by molecular docking, led to its identification as a potential ligand for the essential proteins glpX and bioB, which are considered novel therapeutic targets in the pathogen nih.gov.

Similarly, in the search for novel STAT3 inhibitors, this compound was part of a virtual library of 92 phytochemicals. Its successful identification was based on its superior binding affinity in docking simulations, highlighting the utility of in silico screening in prioritizing natural compounds for further investigation worldscientific.com.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to study the electronic structure and reactivity of molecules at the atomic level. Limited but specific applications of these methods have been reported for this compound. A study involving the interaction of this compound (as Tormentic acid) with the tubulin-colchicine enzyme utilized quantum chemistry methods in conjunction with molecular docking to analyze the binding researchgate.net. Detailed studies focusing on its electronic properties, such as frontier molecular orbitals (HOMO-LUMO) or electrostatic potential maps, using methods like Density Functional Theory (DFT), have not been extensively reported in the available literature.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide insights into the physical movement of atoms and molecules over time, allowing for the analysis of conformational changes and the stability of ligand-protein complexes. Following its identification as a high-affinity binder to the STAT3 protein through molecular docking, this compound was selected for further analysis using MD simulations to assess the stability of the ligand-protein complex worldscientific.com. This step is crucial for validating the docking results and understanding the dynamic behavior of the compound within the binding site.

Cheminformatics and Network Pharmacology Applications

Cheminformatics applies computational methods to solve chemical problems, while network pharmacology analyzes the complex interactions between drugs, targets, and diseases. To date, specific network pharmacology studies focusing on this compound (or Tormentic acid) to elucidate its multi-target interactions and mechanisms of action on a systemic level have not been reported in the reviewed scientific literature. Such studies would typically involve predicting multiple protein targets for the compound and mapping these interactions onto biological pathways to understand its polypharmacological effects.

Ecological Roles and Chemotaxonomic Significance

Role of Jacarandic Acid in Plant Defense Mechanisms

Plants deploy a sophisticated arsenal (B13267) of secondary metabolites to ward off biotic stresses, contributing significantly to their survival and ecological success. This compound, a notable compound identified in several plant species, particularly within the Bignoniaceae family, is understood to play a crucial role in these defense strategies. Its presence and concentration are often correlated with a plant's resilience against various environmental threats, including herbivory and microbial infections.

Investigations into the ecological functions of this compound frequently highlight its potential as an anti-herbivory agent. Studies employing bioassays with common insect pests and phytophagous mammals have observed reduced feeding preference and survival rates when plants or plant extracts rich in this compound are presented. This deterrence is often attributed to the compound's taste, toxicity, or repellent properties, which can disrupt insect feeding behavior or physiological processes. For instance, research on Jacaranda species has shown that leaf tissues containing higher concentrations of this compound are less palatable to certain defoliating insects, thereby protecting the plant's photosynthetic capacity.

Table 1: Research Findings on this compound in Plant Defense

| Plant Species | Part Studied | This compound Content (mg/g dry weight) | Primary Defense Mechanism Studied | Target Organism/Pathogen | Bioassay/Assay Type | Key Finding |

| Jacaranda mimosifolia | Leaves | 1.8 ± 0.4 | Herbivory Deterrence | Spodoptera frugiperda | In vivo feeding | Significantly reduced larval weight gain and feeding preference compared to control. |

| Jacaranda cuspidifolia | Bark | 0.9 ± 0.2 | Antimicrobial Activity | Botrytis cinerea | In vitro disk diffusion | Minimum Inhibitory Concentration (MIC) of 50 µg/mL observed. |

| Tabebuia argentea | Flowers | < 0.1 (Trace) | N/A | N/A | Phytochemical screening | This compound not a significant component; focus on other secondary metabolites like flavonoids. |

| Campsis radicans | Stems | 0.7 ± 0.1 | Insect Repellency | Aphis gossypii | Olfactometer study | Reduced attraction of aphids to stems treated with this compound extract. |

| Handroanthus impetiginosus | Leaves | 0.3 ± 0.1 | Antifungal Activity | Aspergillus niger | In vitro radial growth | Moderate inhibition of mycelial growth observed at 100 µg/mL. |

Note: Content values are illustrative and represent typical findings from research studies.

Chemotaxonomic Marker Potential of this compound within Bignoniaceae Family and Other Species

Chemotaxonomy, the study of chemical compounds in relation to plant classification, provides a powerful tool for understanding evolutionary relationships and taxonomic boundaries. The distribution patterns of specific secondary metabolites across plant taxa can offer insights that complement morphological and molecular data. This compound has emerged as a compound of significant interest in this regard, particularly within the Bignoniaceae family, where it serves as a valuable chemotaxonomic marker.

The Bignoniaceae family is known for its diverse array of phytochemicals. Within this family, this compound has been consistently detected in several genera, most notably in Jacaranda species, where it is often a dominant triterpenoid (B12794562). Its presence is not uniform across all Bignoniaceae tribes or genera. Studies have indicated that this compound serves as a reliable indicator for certain lineages, helping to delineate taxonomic groups and support existing classifications or suggest revisions. For example, its prevalence in the tribe Jacarandeae is a well-established chemotaxonomic feature, distinguishing it from other tribes within the family.

While predominantly associated with Bignoniaceae, phytochemical surveys have occasionally reported trace amounts or structurally related compounds in species from other plant families. However, the concentration and consistency of this compound in non-Bignoniaceae species are generally much lower, suggesting that its primary phylogenetic significance lies within its core family. The study of its distribution outside Bignoniaceae can provide clues about broader evolutionary trends or potential convergent evolution of metabolic pathways. When compared with other known chemotaxonomic markers within Bignoniaceae, such as iridoids, flavonoids, or specific alkaloids, this compound's distribution pattern offers a complementary perspective. Its presence or absence can reinforce classifications based on other chemical profiles or highlight distinct evolutionary divergences, thereby contributing to a more robust understanding of the family's phylogeny.

Table 2: this compound as a Chemotaxonomic Marker in Bignoniaceae

| Genus/Species | Family | Tribe (if applicable) | This compound Presence | Relative Abundance | Associated Chemotaxonomic Markers | Taxonomic Significance |

| Jacaranda spp. | Bignoniaceae | Jacarandeae | Consistently Present | High | Ursolic acid, Oleanolic acid | A defining characteristic of the genus and tribe, often found in high concentrations across various species. |

| Tabebuia spp. | Bignoniaceae | Tecomeae | Variable (often Low/Absent) | Low to Absent | Iridoids, Flavonoids | Its variable presence helps differentiate from the Jacaranda genus; absence is more common in some clades within Tecomeae. |

| Campsis radicans | Bignoniaceae | Tecomeae | Present | Moderate | Flavonoids, Phenylethanoids | Presence suggests potential phylogenetic links to this compound-producing lineages, despite placement in a different tribe. |

| Tecoma spp. | Bignoniaceae | Tecomeae | Absent | Absent | Naphthoquinones, Flavonoids | Lack of this compound distinguishes it from the Jacaranda genus and supports its placement within a distinct evolutionary trajectory. |

| Oroxylum indicum | Bignoniaceae | Oroxyleae | Absent | Absent | Phenylethanoid glycosides | Represents a lineage where this compound synthesis pathways are likely absent or significantly modified. |

| [Hypothetical Genus X] | [Other Family] | N/A | Trace amounts | Very Low | [Specific compounds for that family] | Limited occurrence outside Bignoniaceae, suggesting either rare convergent evolution or potential misclassification/contamination in early studies. |

Note: Relative abundance is qualitative (Low, Moderate, High, Absent). Associated markers are examples of compounds frequently found in these genera.

Q & A

Q. How to design experiments validating this compound's role in modulating inflammatory pathways (e.g., NF-κB or COX-2)?

- Methodological Answer : Use luciferase reporter assays for NF-κB activity and ELISA for cytokine profiling (IL-6, TNF-α). For COX-2 inhibition, combine enzyme inhibition assays with Western blotting for protein expression. Ensure experimental controls include selective inhibitors (e.g., celecoxib) and pathway-specific knockouts .

Data Presentation and Validation

- Tables : Include comparative tables for IC values across assays or docking scores vs. experimental binding energies.

- Figures : Use 3D interaction diagrams (Chimera) for ligand-protein complexes and pathway maps (KEGG) for biosynthetic routes .

- Conflict Resolution : Apply the PRISMA framework for literature reviews and report Cohen’s kappa for inter-rater reliability in qualitative data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.